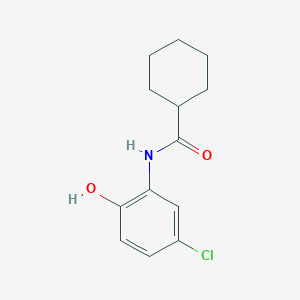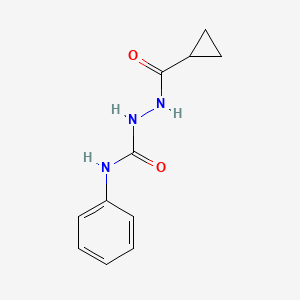
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide, also known as CHCA, is a chemical compound that has been widely studied for its potential applications in scientific research. CHCA is a derivative of salicylamide and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide is not yet fully understood. However, it is believed that N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide acts as a chelating agent, binding to metal ions and forming stable complexes. This binding process results in a change in the fluorescence properties of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide, allowing for the detection of metal ions.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties, N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide in lab experiments is its high selectivity and sensitivity towards metal ions. N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research involving N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide. One area of interest is the development of new fluorescent probes based on the structure of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide. Another area of research involves the use of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide as a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide and its potential applications in scientific research.
Synthesis Methods
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclohexanecarboxylic acid with 5-chloro-2-hydroxyaniline in the presence of a suitable catalyst. Other methods include the reaction of cyclohexanecarboxylic acid chloride with 5-chloro-2-hydroxyaniline in the presence of a base or the reaction of cyclohexanone with 5-chloro-2-hydroxybenzoyl chloride in the presence of a reducing agent.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide as a fluorescent probe for the detection of metal ions. N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been shown to exhibit high selectivity and sensitivity towards a range of metal ions, including copper, zinc, and iron.
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGUCYZFVPAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)


![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)

![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)